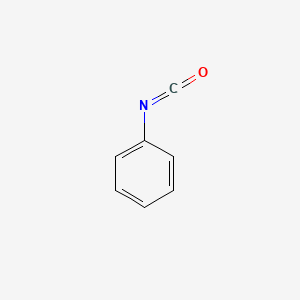

Phenyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.

This compound is an isocyanate composed of a benzene ring bearing a single isocyanato substituent. It has a role as a hapten and an allergen. It is a member of isocyanates and a member of benzenes.

Applications De Recherche Scientifique

Reactivity with Glutathione : Phenyl isocyanate reacts with glutathione, forming three adducts. These reactions were studied using ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance, providing insights into its potential reactivity with other nucleophiles in the body (Johansson Mali'n, Lindberg, & Åstot, 2014).

Industrial Applications : It's used in the production of pesticides, paint, photographic industries, pharmaceuticals, optical brighteners, textile additives, softeners, and as a test reagent for diamines and alcohols. Also found as an impurity in diphenylmethane-4,4'-diisocyanate (MDI) during the production process [(this compound MAK Value Documentation, 2002).

Protein Modification : this compound is valuable for introducing new groups into proteins under mild conditions. This has been particularly studied with insulin (Hopkins & Wormall, 1934).

Sensitization Potential : As a chemical sensitizer, this compound can induce both cellular and humoral immune responses, suggesting its role in sensitization potential of commercial products where it is a trace contaminant (Karol & Kramarik, 1996).

Curtius Rearrangement : Involved in the Curtius rearrangement, this compound has been shown to produce phenyl cyanate along with itself during the photochemical rearrangement of benzoyl azide (Wentrup & Bornemann, 2005).

Li-ion Batteries Performance : Aromatic isocyanates like this compound can improve the performance of Li-ion batteries by reducing initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface (Zhang, 2006).

Reactivity with Insulin and Other Proteins : this compound is known to react with insulin and other proteins, leading to the inactivation of insulin due to the reaction between the isocyanate and the free amino-groups of the insulin (Gaunt, Higgins, & Wormall, 1935).

Inactivation of Prolactin : The compound has been used to mask the free amino groups of protein molecules without significant damage, as in the case of prolactin inactivation (Bottomley & Folley, 1940).

Propriétés

| { "Design of the Synthesis Pathway": "Phenyl isocyanate can be synthesized by the reaction of aniline with phosgene.", "Starting Materials": ["Aniline", "Phosgene"], "Reaction": [ "Add aniline to a reaction flask", "Add phosgene to the reaction flask slowly while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product using anhydrous sodium sulfate", "Purify the product by distillation or recrystallization" ] } | |

Numéro CAS |

286012-94-0 |

Formule moléculaire |

C7H5NO |

Poids moléculaire |

125.077 g/mol |

Nom IUPAC |

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |

Clé InChI |

DGTNSSLYPYDJGL-ZXJNGCBISA-N |

SMILES isomérique |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |

SMILES |

C1=CC=C(C=C1)N=C=O |

SMILES canonique |

C1=CC=C(C=C1)N=C=O |

Point d'ébullition |

158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |

Color/Form |

Liquid |

Densité |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |

Point d'éclair |

132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |

melting_point |

Freezing point: -30 °C -30 °C -22 °F |

Description physique |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |

Numéros CAS associés |

27616-41-7 |

Solubilité |

Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |

Densité de vapeur |

1.089 |

Pression de vapeur |

2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |

Origine du produit |

United States |

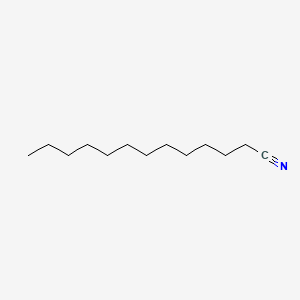

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

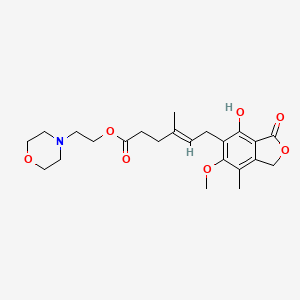

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Methylphenyl)sulfonyl]amino}ethyl 4-methylbenzenesulfonate](/img/structure/B7761463.png)